molecular formula C13H20N2O2Si B1398857 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 879132-48-6

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

货号: B1398857
CAS 编号: 879132-48-6
分子量: 264.39 g/mol
InChI 键: RCDIGHDOSSXBDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 879132-48-6) is a silicon-containing heterocyclic compound with the molecular formula C₁₃H₂₀N₂O₂Si and a molecular weight of 264.40 g/mol . It features a pyrrolo[2,3-b]pyridinone core substituted with a trimethylsilyl ethoxy methyl (SEM) protecting group. This compound is commercially available with a purity of ≥98% and is typically stored at 2–8°C as a light brown to orange solid . Its primary role in synthetic chemistry is as an intermediate in pharmaceuticals, particularly in the development of kinase inhibitors (e.g., MAP4K1 inhibitors) and other bioactive molecules .

属性

IUPAC Name

1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2Si/c1-18(2,3)8-7-17-10-15-12(16)9-11-5-4-6-14-13(11)15/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDIGHDOSSXBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726649
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879132-48-6
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, commonly referred to as compound 1, is a pyrrolopyridine derivative with significant potential in medicinal chemistry. Its structural features suggest it may exhibit various biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. This article explores the biological activity of compound 1, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
CAS Number 879132-48-6
Molecular Formula C₁₃H₂₀N₂O₂Si
Molecular Weight 264.40 g/mol
Purity 95.00% - 98.0% (varies by source)
Appearance Light brown to orange solid

Compound 1 has been identified as a potent inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) kinase, which plays a crucial role in the survival and proliferation of macrophages and other immune cells. The IC50 value for CSF1R inhibition has been reported at low nanomolar concentrations (e.g., IC50 = 3.0 nM), indicating strong binding affinity and potential therapeutic applications in inflammatory diseases and cancers where CSF1R is implicated .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trimethylsilyl group significantly enhances the compound's bioavailability and solubility, which are critical for its efficacy in biological systems. Variations in the pyrrolo[2,3-b]pyridine scaffold have shown that modifications at specific positions can drastically alter potency against CSF1R and other kinases .

Inhibition Studies

A study investigating various pyrrolopyridine derivatives found that compound 1 exhibited a robust inhibition profile against CSF1R compared to its analogs. The study utilized enzymatic assays to measure inhibition rates, confirming that structural modifications led to varied potency levels .

Cellular Assays

In cellular models, compound 1 demonstrated significant effects on macrophage activation and proliferation. Treatment with compound 1 resulted in decreased macrophage migration and altered cytokine production, suggesting its potential use in therapies targeting macrophage-related pathologies .

Absorption and Bioavailability

The pharmacokinetic profile of compound 1 suggests high gastrointestinal absorption with a bioavailability score of approximately 0.55. This indicates favorable properties for oral administration .

Solubility Profile

The solubility data shows that compound 1 is moderately soluble in aqueous environments, which is beneficial for its absorption and distribution within biological systems .

科学研究应用

1. Antinociceptive Effects
Research indicates that compounds similar to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibit antinociceptive properties. They may act on pain pathways by modulating receptor activity related to pain perception .

2. Inhibition of Focal Adhesion Kinase
Studies have shown that derivatives of this compound can serve as inhibitors of focal adhesion kinase, which is implicated in various cancer types. The mechanism involves the disruption of signaling pathways that promote tumor growth and metastasis .

Therapeutic Applications

1. Neurological Disorders
The compound's structural features suggest potential utility in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to influence neurotransmitter systems effectively .

2. Cancer Treatment
Given its role as a focal adhesion kinase inhibitor, this compound may be explored further in oncology for its potential to inhibit tumor cell migration and invasion .

Case Studies and Research Findings

A comprehensive analysis of related studies reveals promising results regarding the efficacy of similar compounds in clinical settings:

StudyFindings
Fragment-Based Discovery Identified new highly substituted pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines with significant inhibitory effects on focal adhesion kinase.
Antinociceptive Research Demonstrated effective pain relief in animal models through modulation of pain pathways.

相似化合物的比较

Comparison with Structural Analogs

The SEM-protected pyrrolo[2,3-b]pyridinone is compared below with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Substituent-Driven Variations in Pyrrolo[2,3-b]pyridinones

Table 1: Key Structural Analogs and Their Properties
Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (879132-48-6) SEM group at N1 C₁₃H₂₀N₂O₂Si 264.40 Intermediate in drug synthesis; SEM enhances stability during reactions
1-Methyl derivative (156136-84-4) Methyl at N1 C₈H₈N₂O 148.16 Simpler structure; increased lipophilicity; used in cross-coupling reactions
5-Phenyl derivative (223646-08-0) Phenyl at C5 C₁₂H₁₀N₂O 198.22 Aryl group improves π-π stacking in drug-receptor interactions
3,3-Dibromo derivative (113423-51-1) Bromine at C3 C₇H₄Br₂N₂O 299.93 High reactivity for nucleophilic substitution; precursor for functionalized analogs
Boronic acid derivative (1286776-82-6) SEM at N1; boronic acid at C2 C₁₃H₂₁BN₂O₃Si 292.22 Enables Suzuki-Miyaura cross-coupling; used in bioconjugation
Key Observations :
  • SEM Group vs. Methyl : The SEM group in the target compound provides superior stability under acidic/basic conditions compared to the methyl group in 156136-84-4, making it suitable for multi-step syntheses . However, the methyl derivative is more lipophilic (clogP ~1.2 vs. SEM’s ~2.5), which may influence membrane permeability in drug candidates.
  • Aryl vs. SEM Substituents : The 5-phenyl derivative (223646-08-0) lacks the SEM group but incorporates an aromatic ring, enhancing binding to hydrophobic pockets in proteins. This contrasts with the SEM group’s role as a transient protecting moiety .
  • Reactivity : The 3,3-dibromo derivative (113423-51-1) is highly electrophilic due to bromine atoms, enabling facile substitution reactions, whereas the SEM-protected compound is designed for controlled deprotection (e.g., via fluoride ions) .
Functionalization Potential :
  • The boronic acid derivative (1286776-82-6) demonstrates the target compound’s adaptability. It participates in Suzuki couplings to introduce aryl/heteroaryl groups, a feature absent in non-boronic analogs .
  • In contrast, 3,3-dibromo derivatives serve as hubs for introducing amines, alkoxy, or thioether groups via nucleophilic substitution .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 1-Methyl Derivative 3,3-Dibromo Derivative
Physical State Solid Oil (e.g., 2e in ) Crystalline solid
Solubility Low in water; soluble in THF/DMSO Moderate in organic solvents Poor in polar solvents
Stability Stable at 2–8°C; SEM resists hydrolysis Prone to oxidation at N1 Light-sensitive; degrades over time
Pharmacological Relevance :
  • The SEM group’s bulkiness may reduce off-target interactions in drug candidates compared to smaller substituents. For instance, SEM-protected intermediates in BAY-405 (a MAP4K1 inhibitor) showed improved selectivity over methylated analogs .
  • Aryl-substituted derivatives (e.g., 5-phenyl) exhibit stronger fluorescence, making them useful as probes in biochemical assays .

准备方法

Reaction Conditions and Reagents

  • Starting material: 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
  • Base: Sodium hydride (60% dispersion in mineral oil)
  • Solvents: A mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF)
  • Alkylating agent: (2-(Chloromethoxy)ethyl)trimethylsilane
  • Atmosphere: Inert nitrogen atmosphere to prevent moisture and oxygen interference
  • Temperature: Initial cooling to 0 °C for base addition, followed by gradual warming to room temperature over 21 hours
  • Workup: Extraction with ethyl acetate and water, washing with brine, drying over magnesium sulfate, filtration, concentration, and purification by chromatography

Detailed Procedure

A solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (2.00 g, 14.9 mmol) is prepared in 30 mL each of DMF and THF under nitrogen at 0 °C. Sodium hydride (0.600 g, 15.0 mmol) is added carefully, and the mixture is stirred for 1 hour at 0 °C. Then, (2-(chloromethoxy)ethyl)trimethylsilane (3.17 mL, 17.9 mmol) is added dropwise over 3 minutes. The reaction mixture is allowed to warm to room temperature while stirring for 21 hours. The mixture is then partitioned between water and ethyl acetate, and the organic phase is washed, dried, and concentrated. Purification by flash chromatography (25% ethyl acetate in hexanes) affords the target compound as a viscous orange oil with a yield of 2.26 g (approximately 75%) and LC-MS purity confirmed by m/z = 265.20 [M+H]+ and retention time 3.49 min.

Parameter Details
Starting material 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (2.00 g)
Base Sodium hydride (0.600 g, 60% dispersion)
Solvents THF (30 mL), DMF (30 mL)
Alkylating agent (2-(Chloromethoxy)ethyl)trimethylsilane (3.17 mL)
Temperature 0 °C to room temperature
Reaction time 21 hours
Atmosphere Nitrogen (inert)
Yield 2.26 g (approx. 75%)
Purification Flash chromatography (25% EtOAc/hexanes)
Product form Viscous orange oil

Advanced Synthetic Routes and Intermediates

Recent research has expanded on the synthetic utility of this compound as an intermediate in the synthesis of complex spirocyclic molecules used in migraine therapeutics such as Atogepant and Ubrogepant. A novel multi-step process involves:

  • Step a: Condensation of this compound with chlorinated picolinaldehyde derivatives in the presence of organic bases to form an extended conjugated intermediate.
  • Step b: Reduction and acid-mediated deprotection to generate hydroxymethyl derivatives.
  • Step c: Chlorination of hydroxymethyl intermediates to chloromethyl derivatives.
  • Step d: Cyclization using phase transfer catalysts and bases to form spirocyclic lactams.
  • Step e: Conversion to carboxylic acid derivatives.
  • Step f: Final deprotection to yield the target spirocyclic acid intermediates.

These steps employ a variety of solvents (hydrocarbon, ether, ester, polar aprotic, chloro, ketone, nitrile, alcohol, and acidic solvents) and bases (alkali metal carbonates, hydroxides, alkyl metals, metal hydrides, organic amines, alkoxides, amides) tailored for optimal reaction efficiency and product purity.

Step Reaction Description Reagents/Conditions Outcome
a Aldehyde condensation with protected pyrrolopyridinone Organic base (e.g., diisopropylethylamine), solvent (e.g., DMF) Formation of (E)-methylene intermediate
b Reduction and acid deprotection Reducing agent (e.g., NaBH4), acid (e.g., HCl), solvent Hydroxymethyl derivative
c Chlorination Chlorinating agent (e.g., SOCl2), solvent Chloromethyl derivative
d Cyclization Phase transfer catalyst, base, solvent Spirocyclic lactam formation
e Conversion to carboxylic acid Oxidation or hydrolysis agents Carboxylic acid intermediate
f Final deprotection Acidic conditions Target spirocyclic acid compound

This process is designed to maximize yield, reduce steps, and use environmentally friendlier reagents and solvents where possible. The choice of solvents and bases is critical for each step to ensure reaction specificity and minimal byproduct formation.

Analytical and Purification Techniques

  • Purification: Flash chromatography using ethyl acetate/hexane mixtures is standard for initial alkylation products.
  • Characterization: LC-MS is employed for molecular weight confirmation; retention times are consistent with expected profiles.
  • Crystallographic Analysis: Powder X-ray diffraction (PXRD) patterns are used to confirm the crystalline form of intermediates and final products in advanced synthetic sequences.

Summary of Key Research Findings

  • The alkylation of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with (2-(chloromethoxy)ethyl)trimethylsilane under sodium hydride base and inert atmosphere is an effective route to this compound with good yield and purity.
  • Multi-step synthetic routes incorporating this compound as an intermediate enable the preparation of complex spirocyclic acids relevant to migraine drug development, with optimized conditions for solvent, base, and catalyst selection to improve efficiency and environmental impact.
  • Detailed reaction parameters and purification methods are critical for reproducibility and scale-up in pharmaceutical manufacturing.

This comprehensive analysis reflects the current state of knowledge on the preparation methods of this compound, integrating classical alkylation chemistry with innovative process development for pharmaceutical intermediates.

常见问题

Basic: What are the common synthetic routes for preparing 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?

Answer:
The compound is typically synthesized via SEM (2-(trimethylsilyl)ethoxymethyl) protection of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Step 1: Alkylation of the pyrrolo[2,3-b]pyridinone scaffold using NaH and methyl iodide (MeI) in THF at 0°C to room temperature to introduce the SEM group .
  • Step 2: Ring-closing metathesis (RCM) using Grubbs II catalyst in dichloromethane to achieve cyclization, yielding the product in quantitative yields (e.g., 3.78 g, quant) .
  • Purification: Silica gel chromatography (0–20% ethyl acetate in cyclohexane) is recommended for isolating the pure product .

Advanced: How can researchers achieve asymmetric functionalization of this compound for medicinal chemistry applications?

Answer:
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene derivatives of the compound enables enantioselective synthesis. Key parameters:

  • Catalyst: Rhodium complexes with chiral ligands (e.g., DuPhos or BINAP derivatives) .
  • Substrate scope: Arylboronic acids with electron-withdrawing groups (e.g., nitro, acetyl) enhance reactivity and enantiomeric excess (up to 90% ee) .
  • Reaction conditions: Optimized at 60°C in dioxane/water with Pd(PPh₃)₄ and K₂CO₃ .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR spectroscopy: Use ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to confirm regioselectivity and SEM protection. For example, δ 8.41 (d, J = 8.4 Hz) in ¹H NMR corresponds to the pyrrolo[2,3-b]pyridine core .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₂₁BN₂O₃Si: 313.1442) .
  • HPLC: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can ring-expansion reactions modify the scaffold for novel bioactivity?

Answer:
Microwave-assisted azide cycloaddition transforms 3-substituted derivatives into naphthyridin-2(1H)-ones:

  • Reagents: Sodium azide or azidotrimethylsilane under microwave irradiation (100–120°C, 30–60 min) .
  • Mechanism: Azide insertion into the α,β-unsaturated carbonyl group triggers rearrangement, yielding 3- or 4-amino-naphthyridin-2(1H)-ones in 50–75% yields .
  • Scope: 39 examples demonstrate compatibility with aryl, heteroaryl, and alkyl substituents .

Basic: What are the stability considerations for SEM-protected intermediates during storage?

Answer:

  • Moisture sensitivity: The SEM group is hydrolytically labile. Store under inert gas (N₂/Ar) at –20°C in sealed vials .
  • Decomposition pathways: Monitor for SEM cleavage via TLC (Rf shift) or ¹H NMR (disappearance of SEM-OCH₂ signals at δ 3.5–4.0) .

Advanced: How to resolve contradictions in spectral data for structurally similar derivatives?

Answer:

  • 2D NMR (COSY, HSQC, HMBC): Assign ambiguous signals (e.g., overlapping aromatic protons) by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray crystallography: Resolve regiochemical ambiguities (e.g., SEM positioning) by obtaining single-crystal structures .
  • Comparative analysis: Benchmark against intermediates (e.g., unmodified pyrrolo[2,3-b]pyridinone) to identify SEM-induced shifts .

Basic: What is the role of this compound in drug discovery pipelines?

Answer:

  • Bioisostere: Serves as a purine or indole mimic in kinase inhibitors (e.g., HPK1 inhibitors) due to its planar, nitrogen-rich structure .
  • Intermediate: Used in synthesizing spirocyclic derivatives (e.g., 5'-bromo-4'-chloro analogs) for targeted protein degradation .

Advanced: How to optimize reaction yields for SEM protection under scale-up conditions?

Answer:

  • Solvent optimization: Replace THF with DMF for better solubility of NaH at >1 mmol scale .
  • Temperature control: Maintain 0°C during SEM group addition to minimize side reactions (e.g., over-alkylation) .
  • Workup: Extract with ethyl acetate and wash with brine to remove unreacted SEM-Cl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。